4-Methylmorpholine N-oxide

Description

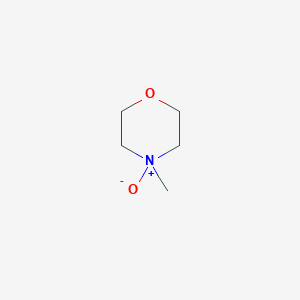

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-oxidomorpholin-4-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTLOKWAGJYHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029287 | |

| Record name | 4-Methylmorpholine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White hygroscopic solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Morpholine, 4-methyl-, 4-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylmorpholine 4-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7529-22-8 | |

| Record name | N-methylmorpholine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7529-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl morpholine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007529228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylmorpholine 4-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylmorpholine 4-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-methyl-, 4-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylmorpholine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylmorpholine 4-oxide, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MORPHOLINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARC64PKJ0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis Pathways for 4-Methylmorpholine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Methylmorpholine N-oxide (NMMO), a versatile tertiary amine oxide with significant applications as a solvent and an oxidant in organic synthesis. This document details various synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for key reactions. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Introduction to this compound (NMMO)

This compound, also known as N-methylmorpholine N-oxide (NMMO), is a heterocyclic amine oxide. It is a crystalline solid at room temperature, highly soluble in polar solvents, and is commercially available as both an anhydrous compound and a monohydrate. NMMO is widely recognized for its exceptional ability to dissolve cellulose (B213188), forming the basis of the Lyocell process for producing regenerated cellulose fibers.[1] In the realm of organic synthesis, NMMO serves as a co-oxidant, particularly in reactions involving osmium tetroxide and other transition metals, for processes such as the dihydroxylation of olefins.[1][2]

The synthesis of NMMO primarily involves the oxidation of its precursor, N-methylmorpholine (NMM). Several methods have been developed to achieve this transformation, with the most prevalent being the use of hydrogen peroxide as the oxidant. Variations of this method include uncatalyzed and catalyzed approaches, with the latter employing catalysts such as nano metal oxides to improve reaction efficiency and yield.[3] Alternative, though less commonly detailed in the literature, methods include the use of persulfates and a molecular oxygen-aldehyde system.[4][5]

Core Synthesis Pathways

The synthesis of NMMO is predominantly achieved through the oxidation of N-methylmorpholine. The primary pathways are categorized by the choice of oxidant and catalyst.

Hydrogen Peroxide (H₂O₂) Oxidation

The oxidation of NMM with hydrogen peroxide is the most mature and widely documented method for NMMO synthesis.[3] This pathway can be performed with or without a catalyst.

In this direct approach, an aqueous solution of N-methylmorpholine is treated with hydrogen peroxide. The reaction temperature is a critical parameter and is typically maintained between 60 and 100°C.

To enhance the reaction rate, lower the reaction temperature, and improve the yield and purity of NMMO, various catalysts have been employed. Notably, nano metal oxides have shown significant promise.

-

Nano Zinc Oxide (ZnO) Catalysis: The use of nano ZnO as a catalyst allows for the efficient oxidation of NMM to NMMO at temperatures as low as 30-45°C, with reported yields exceeding 89%.[3]

-

Nano Titanium Dioxide (TiO₂) Catalysis: Similar to nano ZnO, nano TiO₂ has been demonstrated to be an effective catalyst, enabling high yields of NMMO at around 40°C.[6]

Persulfate Oxidation

Another method for the synthesis of NMMO involves the use of persulfates, such as ammonium (B1175870) persulfate or sodium persulfate, as the oxidizing agent. This reaction is typically conducted at room temperature and often under alkaline conditions.[5]

Molecular Oxygen-Aldehyde Catalytic Oxidation

This system represents a more advanced approach that aims to mitigate the risks associated with high concentrations of peroxides.[4] In this method, molecular oxygen is the primary oxidant, and an aldehyde is used as a co-oxidant in the presence of a catalyst. This system maintains a low concentration of peroxides throughout the reaction.[4] However, this method may require specialized reaction equipment.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the various synthesis pathways of NMMO, allowing for a clear comparison of reaction conditions and yields.

Table 1: Hydrogen Peroxide Oxidation Methods for NMMO Synthesis

| Method | Catalyst | NMM to H₂O₂ Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Uncatalyzed | None | 1:0.75 to 1:0.9 | 70-75 | 4-6 | Not Specified | |

| Nano ZnO Catalyzed | Nano ZnO | Varies | 39.5-40.5 | 0.1-4 | up to 94% | [3] |

| Nano TiO₂ Catalyzed | Nano TiO₂ | Varies | 39-40 | 0.1-4 | up to 90% | [6] |

Table 2: Alternative Oxidation Methods for NMMO Synthesis

| Method | Oxidant | Catalyst | Temperature (°C) | Key Conditions | Yield (%) | Reference(s) |

| Persulfate Oxidation | (NH₄)₂S₂O₈ or Na₂S₂O₈ | None | Room Temperature | Alkaline conditions | Not Specified | [5] |

| Molecular Oxygen-Aldehyde | Molecular Oxygen | Metal Complex | Not Specified | Aldehyde co-oxidant | Not Specified | [4] |

Experimental Protocols

This section provides detailed methodologies for the key synthesis pathways of NMMO.

Protocol for Uncatalyzed Hydrogen Peroxide Oxidation

This protocol is based on the general principles of reacting N-methylmorpholine with hydrogen peroxide.

Materials:

-

N-methylmorpholine (NMM)

-

Hydrogen peroxide (30-50% aqueous solution)

-

Water

-

Round-bottom flask equipped with a stirrer, dropping funnel, and condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, prepare an aqueous solution of N-methylmorpholine.

-

Heat the solution to the desired reaction temperature (e.g., 70-75°C) with constant stirring.

-

Slowly add the hydrogen peroxide solution to the reaction mixture through the dropping funnel over a period of several hours.

-

After the addition is complete, continue stirring the reaction mixture at the set temperature for an additional 4-6 hours to ensure the completion of the reaction.

-

After the reaction, allow the mixture to cool to room temperature.

-

Remove the excess water and any unreacted N-methylmorpholine by vacuum distillation using a rotary evaporator.

-

The resulting product is a concentrated aqueous solution of NMMO. Further purification can be achieved by crystallization or column chromatography if required.

Protocol for Nano Zinc Oxide Catalyzed Hydrogen Peroxide Oxidation

This protocol is adapted from a patented method demonstrating high yields at lower temperatures.[3]

Materials:

-

N-methylmorpholine (NMM) solution

-

Nano zinc oxide (ZnO)

-

Hydrogen peroxide (30% aqueous solution)

-

Round-bottom flask with a stirrer and dropping funnel

-

Water bath or heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Add a specific amount of nano zinc oxide to the N-methylmorpholine solution in a round-bottom flask.

-

Stir the mixture for a period (e.g., 20-50 minutes) to ensure uniform dispersion of the catalyst.[3]

-

At a controlled rate (e.g., 0.3-0.9 mL/min), add the 30% hydrogen peroxide solution dropwise to the mixture.[3]

-

After the addition is complete, raise the temperature of the reaction mixture to 30-45°C and maintain it for a specified duration (e.g., 0.1-4 hours).[3]

-

Upon completion of the reaction, filter the solution to remove the nano ZnO catalyst.

-

Distill the filtrate under reduced pressure using a rotary evaporator to remove water and obtain the NMMO product. The NMMO content and yield can be determined by liquid chromatography.[3]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis pathways and a general experimental workflow for NMMO production.

Synthesis Pathway Diagrams

Experimental Workflow Diagram

Conclusion

The synthesis of this compound is a critical process for its various industrial and laboratory applications. The oxidation of N-methylmorpholine with hydrogen peroxide stands out as the most established and versatile method, offering both uncatalyzed and highly efficient catalyzed routes. The use of nano metal oxide catalysts, such as ZnO and TiO₂, provides significant advantages in terms of milder reaction conditions and improved yields. While alternative methods involving persulfates and molecular oxygen exist, they are less detailed in the current body of scientific literature. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the key synthesis pathways for NMMO, supported by comparative data and detailed experimental protocols to aid in their research and development endeavors.

References

- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. CN110283145B - Preparation method of N-methylmorpholine-N-oxide - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. The Versatile Solvent: 4-Methylmorpholine N-oxide_Chemicalbook [chemicalbook.com]

- 6. CN110483443B - Optimized preparation method of N-methylmorpholine-N-oxide - Google Patents [patents.google.com]

4-Methylmorpholine N-oxide (NMO): A Comprehensive Technical Guide

CAS Number: 7529-22-8

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Methylmorpholine N-oxide (NMO), a versatile heterocyclic amine oxide. This document details its physicochemical properties, synthesis methodologies, key applications in organic synthesis and industrial processes, and essential safety information. Experimental protocols for its synthesis and major applications are provided, along with graphical representations of key processes to facilitate understanding.

Physicochemical Properties

This compound is a highly polar organic compound that finds use as a co-oxidant and a solvent.[1] It is commercially available as an anhydrous solid, a monohydrate, or as an aqueous solution.[1] The anhydrous form is a white to off-white crystalline solid.[2] It is hygroscopic and soluble in water and other polar organic solvents.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₂ | |

| Molecular Weight | 117.15 g/mol | |

| Melting Point | 180-184 °C (anhydrous) | [4] |

| 72-81 °C (monohydrate) | [5] | |

| Boiling Point | 118-119 °C | [4][6] |

| Density | 1.14 g/cm³ | [6] |

| Flash Point | 118-119 °C | [4][6] |

| Vapor Pressure | 1.41 hPa at 20 °C | [4] |

| pKa | 4.93 ± 0.20 (Predicted) | [4] |

| logP | -1.2 at 25 °C | [4] |

| Solubility | Soluble in water, methanol, ethanol, acetone, ethers, and dimethylsulfoxide. | [4][6] |

| Appearance | White to off-white crystalline solid. | [2] |

Synthesis of this compound

The most common method for the synthesis of NMO is the oxidation of N-methylmorpholine (NMM). Various oxidizing agents can be employed, with hydrogen peroxide being a prevalent choice in industrial applications.[2]

Experimental Protocol: Oxidation of N-Methylmorpholine with Hydrogen Peroxide

This protocol is based on a common laboratory-scale synthesis.

Reagents:

-

N-Methylmorpholine (NMM)

-

30% Hydrogen Peroxide (H₂O₂)

-

Methanol

-

Activated Carbon

-

Celite

Equipment:

-

Round-bottom flask

-

Oil bath

-

Dropping funnel

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N-methylmorpholine.[7]

-

Immerse the flask in an oil bath maintained at 75 °C.[7]

-

Slowly add 30% aqueous hydrogen peroxide dropwise over a period of 2.5 hours.[7] Caution: The addition should be slow to prevent overheating.

-

Stir the mixture at 75 °C for 20 hours, or until a peroxide test (e.g., with potassium iodide paper) is negative.[7]

-

Cool the reaction mixture to 50 °C.[7]

-

Add a slurry of methanol, activated carbon, and Celite to the flask and stir for 1 hour.[7]

-

Filter the mixture and wash the filter cake with methanol.[7]

-

The filtrate can be concentrated under reduced pressure to yield the product. For the isolation of the monohydrate, specific crystallization conditions are required.[7]

References

- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. The Versatile Solvent: 4-Methylmorpholine N-oxide_Chemicalbook [chemicalbook.com]

- 4. This compound | 7529-22-8 [chemicalbook.com]

- 5. 7529-22-8 this compound AKSci J98773 [aksci.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to N-Methylmorpholine N-oxide (NMMO): Monohydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

N-Methylmorpholine N-oxide (NMMO), a heterocyclic amine oxide, is a versatile compound with significant applications across various scientific disciplines. It is commercially available in two primary forms: NMMO monohydrate (NMMO·H₂O) and anhydrous NMMO. Understanding the distinct properties and applications of each form is crucial for their effective and safe utilization in research and development. This technical guide provides a comprehensive overview of the differences between NMMO monohydrate and its anhydrous counterpart, focusing on their physicochemical properties, primary applications, and the experimental protocols for their characterization and preparation.

Physicochemical Properties: A Comparative Analysis

The presence of a water molecule in the crystal lattice of NMMO monohydrate significantly influences its physical and chemical characteristics compared to the anhydrous form. A summary of their key properties is presented in the table below.

| Property | NMMO Monohydrate (C₅H₁₁NO₂·H₂O) | Anhydrous NMMO (C₅H₁₁NO₂) |

| Molar Mass | 135.16 g/mol | 117.15 g/mol [1] |

| Melting Point | 70-76 °C[2][3] | 180-184 °C[1][4] |

| Appearance | White crystalline solid | Crystalline solid |

| Solubility | Highly soluble in polar solvents, especially water[5] | Soluble in polar solvents |

| Hygroscopicity | High | High |

Crystal Structure:

The crystal structures of both forms have been elucidated, revealing distinct arrangements. In the anhydrous form, the NMMO molecules are packed in a more compact manner. The monohydrate, however, features a crystal lattice where water molecules are integrated, forming hydrogen bonds with the N-oxide group of the NMMO molecule. This hydrogen bonding network is a key factor in its lower melting point and its efficacy as a cellulose (B213188) solvent.

Core Applications and Mechanisms of Action

The distinct properties of NMMO monohydrate and anhydrous NMMO dictate their primary areas of application.

Cellulose Dissolution: The Role of NMMO Monohydrate

NMMO monohydrate is a cornerstone of the Lyocell process, an environmentally friendly method for producing regenerated cellulose fibers.[6][7] Its remarkable ability to dissolve cellulose stems from the potent hydrogen-bonding capabilities of the N-oxide group.[8]

Mechanism of Cellulose Dissolution:

Cellulose is notoriously insoluble due to its extensive network of intra- and intermolecular hydrogen bonds. The dissolution process in NMMO monohydrate can be visualized as a multi-step interaction:

-

Swelling: The NMMO monohydrate penetrates the amorphous regions of the cellulose structure, causing it to swell.

-

Disruption of Hydrogen Bonds: The oxygen atom of the N-oxide group in NMMO acts as a strong hydrogen bond acceptor, disrupting the existing hydrogen bonds between cellulose chains.[8]

-

Formation of New Hydrogen Bonds: New, stronger hydrogen bonds are formed between the hydroxyl groups of cellulose and the N-oxide group of NMMO.

-

Solvation: This process leads to the separation of individual cellulose chains and their solvation by NMMO molecules, resulting in a homogenous solution.[9]

The presence of water in the monohydrate is crucial for this process, as it plasticizes the system and facilitates the penetration of NMMO into the cellulose structure. Anhydrous NMMO is less effective in dissolving cellulose directly.

Co-oxidant in Organic Synthesis

Both anhydrous and monohydrate forms of NMMO serve as important co-oxidants in a variety of organic reactions, most notably in transition metal-catalyzed oxidations.[1][7] NMMO regenerates the active, higher oxidation state of the metal catalyst, allowing it to be used in catalytic amounts.

Sharpless Asymmetric Dihydroxylation:

In the Sharpless asymmetric dihydroxylation, NMMO is used to reoxidize the osmium(VI) species back to the catalytically active osmium(VIII) tetroxide.[7][10] This allows for the use of catalytic quantities of the toxic and expensive osmium tetroxide.

References

- 1. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]

- 2. trace.tennessee.edu [trace.tennessee.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 8. Molecular mechanism of cellulose dissolution in N-methyl morpholine-N-oxide: A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. grokipedia.com [grokipedia.com]

The Role of 4-Methylmorpholine N-oxide as a Co-oxidant in Modern Organic Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Methylmorpholine N-oxide (NMO) is a versatile and widely utilized heterocyclic amine oxide that plays a crucial role as a terminal co-oxidant in a variety of transition metal-catalyzed oxidation reactions.[1][2] Its primary function is to regenerate the active catalytic oxidant in situ, allowing for the use of expensive, toxic, or otherwise sensitive primary oxidants in only catalytic amounts.[1][3][4] This guide provides an in-depth technical overview of the function and application of NMO in two of the most significant transformations in modern organic synthesis: the Sharpless Asymmetric Dihydroxylation and the Ley-Griffith oxidation. This document details the reaction mechanisms, presents quantitative data, provides experimental protocols, and visualizes the catalytic cycles and workflows.

Introduction to this compound (NMO)

N-Methylmorpholine N-oxide (NMO) is an organic compound commercially available as both an anhydrous solid and a stable monohydrate.[1] It is soluble in polar solvents, particularly water.[4][5] In the realm of organic chemistry, NMO is not typically the primary oxidizing agent but serves as a stoichiometric secondary oxidant.[1][3][4] Its purpose is to re-oxidize a metal catalyst after it has been reduced by the substrate in the course of a reaction. This catalytic approach offers significant advantages, most notably in reducing the required quantities of highly toxic and expensive metal oxidants like osmium tetroxide (OsO₄).[6][7][8]

The two most prominent applications of NMO as a co-oxidant are:

-

Sharpless Asymmetric Dihydroxylation: For the enantioselective synthesis of vicinal diols from alkenes.[1][9]

-

Ley-Griffith Oxidation: For the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using tetrapropylammonium (B79313) perruthenate (TPAP).[1][10][11]

The Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins.[12] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand.[9] NMO plays a critical role as the stoichiometric co-oxidant, regenerating the active Os(VIII) species from the reduced Os(VI) form.[6][9]

Catalytic Cycle and Mechanism

The reaction mechanism begins with the formation of a complex between the chiral ligand and osmium tetroxide.[6][7] This complex then undergoes a [3+2]-cycloaddition with the alkene substrate to form a cyclic osmate ester intermediate.[6][7] Hydrolysis of this intermediate liberates the chiral diol product and the reduced osmium(VI) species.[6] NMO then re-oxidizes the Os(VI) back to Os(VIII), allowing the catalytic cycle to continue.[6]

Quantitative Data for Sharpless AD

The enantioselectivity of the reaction is controlled by the choice of the chiral ligand, which is commercially available in pre-packaged mixtures known as AD-mix-α and AD-mix-β.[6][12]

| Substrate | Product | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | AD-mix-α | >95 | >99 |

| 1-Decene | (R)-1,2-Decanediol | AD-mix-α | 94 | 97 |

| Styrene | (R)-1-Phenyl-1,2-ethanediol | AD-mix-β | 85 | 97 |

| α-Methylstyrene | (S)-2-Phenyl-1,2-propanediol | AD-mix-β | 90 | 94 |

Note: Yields and ee values are representative and can vary based on specific reaction conditions.

Detailed Experimental Protocol

The following is a general procedure for the asymmetric dihydroxylation of an alkene.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (B103910) (5 mL) and water (5 mL). Stir the mixture at room temperature until homogeneous.

-

Add AD-mix: Add the appropriate AD-mix (AD-mix-α or AD-mix-β, approx. 1.4 g per 1 mmol of alkene). Stir until the solids are dissolved. The mixture will turn yellow-green.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Substrate Addition: Add the alkene (1 mmol) to the cooled mixture.

-

Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Quenching: Once the reaction is complete, add solid sodium sulfite (B76179) (1.5 g) and warm the mixture to room temperature. Stir for 1 hour.

-

Extraction: Add ethyl acetate (B1210297) (10 mL) and stir. The phases will separate. If an emulsion forms, add a small amount of brine. Separate the aqueous and organic layers. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.[8]

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.[8]

The Ley-Griffith (TPAP) Oxidation

The Ley-Griffith oxidation is a mild and selective method for converting primary alcohols to aldehydes and secondary alcohols to ketones.[10][11] The reaction utilizes a catalytic amount of tetrapropylammonium perruthenate (TPAP), a soluble and air-stable Ru(VII) salt.[10][13] NMO is employed as the stoichiometric co-oxidant to regenerate the active TPAP catalyst.[10][14] A key advantage of this method is its high functional group tolerance and the avoidance of over-oxidation of primary alcohols to carboxylic acids.[15][16]

Catalytic Cycle and Mechanism

The proposed mechanism involves the oxidation of the alcohol by the Ru(VII) species to form the corresponding carbonyl compound and a reduced Ru(V) species.[13][14] NMO then re-oxidizes the Ru(V) back to the active Ru(VII) state, completing the catalytic cycle.[10][14] The reaction is often carried out in the presence of molecular sieves to remove the water produced, which can otherwise hinder the reaction.[5][15]

Quantitative Data for Ley-Griffith Oxidation

This method is highly efficient for a wide range of substrates.

| Substrate | Product | Yield (%) |

| 1-Octanol | Octanal | 92 |

| Cinnamyl alcohol | Cinnamaldehyde | 95 |

| Benzyl alcohol | Benzaldehyde | 98 |

| Cyclohexanol | Cyclohexanone | 94 |

| trans-2-Phenyl-1-cyclohexanol | 2-Phenylcyclohexanone | 87[17] |

Note: Yields are representative and can vary based on specific reaction conditions.

Detailed Experimental Protocol

The following is a general procedure for the TPAP-catalyzed oxidation of an alcohol.

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol (1.0 mmol), NMO (1.5 mmol), and powdered 4 Å molecular sieves (500 mg).

-

Solvent Addition: Add anhydrous dichloromethane (B109758) (DCM, 10 mL) via syringe.

-

Catalyst Addition: To the stirred suspension, add TPAP (0.05 mmol, 5 mol%).

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC. Reactions are often complete within 1-4 hours.

-

Workup: Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with additional DCM or ethyl acetate.[10]

-

Concentration: The filtrate is concentrated under reduced pressure to afford the crude product.

-

Purification: If necessary, the product can be further purified by flash column chromatography.

General Experimental Workflow

A generalized workflow for setting up an NMO co-oxidized reaction is depicted below. This highlights the key stages from preparation to product isolation.

Conclusion

This compound is an indispensable co-oxidant in modern organic synthesis. Its ability to efficiently regenerate catalytic amounts of powerful metal oxidants like osmium tetroxide and TPAP has made these transformations safer, more cost-effective, and highly reliable.[6][13] The Sharpless Asymmetric Dihydroxylation and the Ley-Griffith oxidation, both reliant on NMO, provide chemists with robust tools for the stereoselective synthesis of diols and the selective preparation of aldehydes and ketones, respectively. A thorough understanding of the mechanisms and experimental protocols associated with NMO is essential for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]

- 2. N-Methylmorpholine_N-oxide [chemeurope.com]

- 3. atamankimya.com [atamankimya.com]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. Sharpless asymmetric dihydroxylation - Wikiwand [wikiwand.com]

- 8. rroij.com [rroij.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. synarchive.com [synarchive.com]

- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 13. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]

- 14. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 16. uwindsor.ca [uwindsor.ca]

- 17. TCI Practical Example: Oxidation of a Hydroxy Group Using TPAP | TCI Deutschland GmbH [tcichemicals.com]

N-Methylmorpholine N-Oxide (NMO) in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methylmorpholine N-oxide (NMO) is a versatile and widely utilized co-oxidant in the field of asymmetric synthesis. Its primary role is to facilitate the catalytic use of expensive, toxic, and volatile metal oxidants, most notably osmium tetroxide, by regenerating the active catalytic species in situ. This technical guide provides an in-depth overview of the core principles, mechanisms, and applications of NMO in key asymmetric transformations, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Core Principles of NMO as a Co-oxidant

N-Methylmorpholine N-oxide is a heterocyclic amine oxide that serves as a terminal oxidant in various metal-catalyzed oxidation reactions.[1] In the context of asymmetric synthesis, its most significant application is in conjunction with osmium tetroxide (OsO₄) for the dihydroxylation of olefins. The fundamental principle behind the use of NMO is the catalytic cycle, where a catalytic amount of the primary oxidant (e.g., OsO₄) is continuously regenerated by a stoichiometric amount of the co-oxidant (NMO).[2][3] This approach offers several advantages:

-

Reduced Cost and Toxicity: It dramatically reduces the required amount of hazardous and costly primary oxidants like osmium tetroxide.[2]

-

Improved Safety: Handling catalytic quantities of toxic reagents is inherently safer than using them in stoichiometric amounts.

-

Broad Applicability: NMO is compatible with a range of catalytic systems and substrates, making it a versatile tool in organic synthesis.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a cornerstone of asymmetric synthesis, enabling the enantioselective conversion of prochiral olefins to chiral vicinal diols.[2] This reaction typically employs a catalytic amount of osmium tetroxide, a chiral ligand (usually a cinchona alkaloid derivative), and a stoichiometric amount of a co-oxidant, frequently NMO or potassium ferricyanide (B76249) (K₃Fe(CN)₆).[3]

Catalytic Cycle

The catalytic cycle of the Sharpless asymmetric dihydroxylation involves the following key steps:

-

[3+2] Cycloaddition: The chiral ligand-osmium tetroxide complex undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[2]

-

Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product.[2]

-

Reoxidation: The resulting reduced osmium species (Os(VI)) is reoxidized back to osmium tetroxide (Os(VIII)) by NMO, thus completing the catalytic cycle.[3]

Quantitative Data

The enantioselectivity of the Sharpless asymmetric dihydroxylation is highly dependent on the substrate, chiral ligand, and reaction conditions. The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β, containing the chiral ligands (DHQ)₂PHAL and (DHQD)₂PHAL, respectively) provide reliable results for a wide range of olefins.[2]

| Alkene Substrate | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) |

| trans-Stilbene | AD-mix-β | >95 | >99 |

| Styrene | AD-mix-β | 95 | 97 |

| 1-Decene | AD-mix-β | 90 | 97 |

| α-Methylstyrene | AD-mix-β | 92 | 88 |

| cis-Stilbene | AD-mix-β | >95 | 92 |

Note: Data compiled from various sources. Yields and ee values can vary based on specific reaction conditions.

Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene

This protocol is a representative example of a Sharpless asymmetric dihydroxylation reaction.

Materials:

-

AD-mix-β (1.4 g per 1 mmol of alkene)

-

tert-Butanol (B103910) (5 mL per 1 mmol of alkene)

-

Water (5 mL per 1 mmol of alkene)

-

trans-Stilbene (1 mmol)

-

Sodium sulfite (B76179) (1.5 g)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate

Procedure:

-

A mixture of tert-butanol and water (1:1, 10 mL) is added to a round-bottom flask containing AD-mix-β (1.4 g).

-

The mixture is stirred at room temperature until the phases are transparent and the organic phase is yellow.

-

The mixture is cooled to 0 °C in an ice bath.

-

trans-Stilbene (180 mg, 1 mmol) is added, and the reaction mixture is stirred vigorously at 0 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g) and stirred for 1 hour.

-

Ethyl acetate is added, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with 2 M NaOH, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford the chiral diol.

Upjohn Dihydroxylation

The Upjohn dihydroxylation is the racemic counterpart to the Sharpless reaction, converting alkenes to cis-vicinal diols.[3] It utilizes a catalytic amount of osmium tetroxide with a stoichiometric amount of NMO as the re-oxidant.[3] This method is valuable for synthesizing racemic diols and serves as a baseline for understanding the effect of the chiral ligands in the asymmetric version.

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation is a powerful method for the synthesis of chiral 1,2-amino alcohols, which are important building blocks in many pharmaceuticals. This reaction utilizes a catalytic amount of osmium tetroxide, a chiral ligand, and a nitrogen source, often in the form of a chloramine (B81541) salt, with NMO sometimes being used or implicated in the regeneration of the active catalyst. The reaction proceeds via a similar catalytic cycle to the dihydroxylation, involving the formation of an osmium-imido species.

Other Applications of NMO in Asymmetric Synthesis

While the dihydroxylation and aminohydroxylation reactions are the most prominent examples, NMO also finds application in other asymmetric transformations.

Asymmetric Epoxidation

NMO has been explored as a co-oxidant in some metal-catalyzed asymmetric epoxidation reactions, although its use is less common than in dihydroxylations. For instance, in certain manganese-salen catalyzed epoxidations, NMO can be used as the terminal oxidant.

Oxidation of Alcohols with TPAP/NMO

The combination of tetrapropylammonium (B79313) perruthenate (TPAP) as the catalyst and NMO as the co-oxidant is a mild and efficient system for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. While this is not always an asymmetric transformation in itself, it is a crucial tool in multi-step syntheses of chiral molecules, where the chemoselective oxidation of a chiral alcohol is required without epimerization of adjacent stereocenters.

Conclusion

N-Methylmorpholine N-oxide is an indispensable reagent in modern asymmetric synthesis. Its role as a co-oxidant enables the catalytic and enantioselective functionalization of olefins and other substrates in a safe, efficient, and cost-effective manner. The Sharpless asymmetric dihydroxylation, in particular, stands as a testament to the power of this approach, providing access to a vast array of chiral diols with high levels of stereocontrol. As the demand for enantiomerically pure compounds in the pharmaceutical and other industries continues to grow, the importance of reagents like NMO in enabling catalytic asymmetric transformations will undoubtedly continue to expand.

References

Physical and chemical characteristics of N-Methylmorpholine N-oxide

N-Methylmorpholine N-oxide (NMMO): A Comprehensive Technical Guide

Introduction: N-Methylmorpholine N-oxide, commonly abbreviated as NMMO or NMO, is a heterocyclic amine oxide and a derivative of morpholine (B109124). It is a versatile organic compound with significant applications across various scientific and industrial fields. In organic chemistry, it is widely recognized as a co-oxidant, particularly for regenerating catalytic oxidants like osmium tetroxide and tetrapropylammonium (B79313) perruthenate (TPAP).[1][2] Industrially, its most prominent role is as a solvent in the Lyocell process for producing regenerated cellulose (B213188) fibers, owing to its unique ability to dissolve cellulose directly.[3][4] This guide provides an in-depth overview of the core physical and chemical characteristics of NMMO, detailed experimental protocols, and logical workflows relevant to researchers, scientists, and professionals in drug development.

Physical Characteristics

N-Methylmorpholine N-oxide is commercially available as both an anhydrous compound and a monohydrate.[1][2] The anhydrous form is a colorless to slightly yellow crystalline solid.[5][6] It is known to be hygroscopic, readily absorbing moisture from the atmosphere.[3][5][6] The physical properties of NMMO can vary significantly between its anhydrous and hydrated forms, as well as in aqueous solutions.

Table 1: Quantitative Physical Properties of N-Methylmorpholine N-oxide

| Property | Value | Form / Conditions |

| Molecular Formula | C₅H₁₁NO₂ | Anhydrous |

| Molar Mass | 117.15 g/mol | Anhydrous[1][2][6][7] |

| Melting Point | 180-184 °C | Anhydrous[1][2][3][6][8] |

| 70 °C | Monohydrate[9][10] | |

| -20 °C | 50% w/w aqueous solution[11] | |

| Boiling Point | 118-119 °C | Not specified, likely under vacuum[8] |

| 118.5 °C | 50% w/w aqueous solution[11] | |

| Density | 1.13 g/cm³ | 50% w/w aqueous solution[11] |

| 1.14 g/cm³ | Not specified[8] | |

| Vapor Pressure | 1.41 hPa | at 20 °C[8] |

| pKa | 4.93 ± 0.20 | Predicted[8] |

| Appearance | Colorless crystals / White crystals | Solid[6] |

| Clear colorless to yellow solution | Liquid form[8][10] |

Chemical Characteristics

The chemical nature of NMMO is defined by its highly polar N-oxide group, which dictates its reactivity and solvent properties.[12][13] This polarity allows it to form strong hydrogen bonds, a key factor in its ability to dissolve cellulose and its use in medicinal chemistry to improve drug solubility.[12][13]

Table 2: Chemical Properties and Reactivity of N-Methylmorpholine N-oxide

| Property | Description |

| Solubility | Soluble in polar solvents, especially water.[9][10] Also soluble in methanol, ethanol, acetone (B3395972), ethers, and dimethylsulfoxide (DMSO).[8] |

| Role in Synthesis | Primarily used as a secondary oxidant (co-oxidant) to regenerate a primary catalytic oxidant in stoichiometric amounts.[10] This is crucial in reactions like the Upjohn dihydroxylation (with OsO₄) and Ley-Griffith oxidations (with TPAP).[9][13] |

| Cellulose Dissolution | NMMO is a unique solvent capable of breaking the extensive intermolecular hydrogen bonding network in cellulose, allowing it to dissolve without derivatization.[10] This property is the foundation of the environmentally friendly Lyocell process.[3][8] |

| Stability | Stable under normal conditions.[9][10] However, it can undergo highly exothermic and autocatalytic thermal decomposition at elevated temperatures (above ~90°C), particularly under dry conditions or in the presence of acids or metal contaminants.[14] |

| Reactivity | Displays characteristic reactivity with various transition metals, which are oxidized by NMMO.[9][10] It serves as a non-metallic catalyst for the cyanosilylation of ketones.[5][10] |

| Hazards | Considered an irritant to the eyes, respiratory system, and skin.[6] Violent reactions can occur with carbodiimide (B86325) coupling agents like DCC and EDC, leading to potential explosions.[15] |

Experimental Protocols & Methodologies

Synthesis of N-Methylmorpholine N-oxide

A common and established method for preparing NMMO is through the oxidation of N-methylmorpholine (NMM) using hydrogen peroxide (H₂O₂).[16][17]

Methodology:

-

Reactants: The process typically involves reacting an aqueous solution of N-methylmorpholine with an aqueous solution of hydrogen peroxide.[16] In some variations, the NMM/water azeotrope is used as the starting material to ensure optimal reactant ratios.[16] The molar ratio of NMM to H₂O₂ is preferably maintained between 1:0.9 and 1:0.75.[16]

-

Catalysis: While the reaction can proceed without a catalyst, various catalysts have been developed to improve reaction rate and efficiency at lower temperatures. These include nano metal oxides, such as nano zinc oxide, which allow the reaction to proceed efficiently at temperatures as low as 30-45 °C.[18][19]

-

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 60 °C to 100 °C, with a preferred range of 70-75 °C.[16] The reaction time is generally between 4 to 6 hours.[16]

-

Work-up and Purification: Following the reaction, any unreacted hydrogen peroxide can be decomposed by adding a small amount of manganese dioxide. The catalyst and MnO₂ are then removed by filtration. The resulting solution is concentrated under reduced pressure to obtain the desired NMMO solution.[5][18] The final product can be further purified by column chromatography if required.[5]

Caption: General workflow for the synthesis of NMMO.

Analysis of Thermal Decomposition

The thermal stability of NMMO is a critical safety parameter. Its decomposition kinetics can be studied using calorimetric techniques.

Methodology:

-

Instrumentation: A reaction calorimeter (e.g., SIMULAR) is used to investigate the exothermic behavior of NMMO decomposition.[14]

-

Procedure: A sample of pure NMMO is heated under controlled conditions (e.g., non-isothermal or adiabatic). The heat of decomposition is measured, which has been reported to range from 314.23 to 416.23 J/g.[14]

-

Kinetic Analysis: The activation energy (Ea) for the decomposition can be calculated from the calorimetric data using kinetic models. The initial phase of decomposition has been shown to follow second-order kinetics.[20] Such studies have found that contaminants like residual H₂O₂ can lower the onset temperature of decomposition and reduce the overall stability of NMMO.[15]

Role as a Co-oxidant in Catalysis

NMMO's primary function in many organic reactions is to regenerate a catalytic oxidant, allowing for the use of smaller, sub-stoichiometric amounts of expensive or toxic primary oxidants like OsO₄.

Methodology (Example: OsO₄-Catalyzed Dihydroxylation):

-

Reactants: An alkene (substrate) is dissolved in a suitable solvent mixture, such as acetone and water.[6]

-

Reagent Addition: NMMO (co-oxidant) is added to the solution, followed by a catalytic amount of the primary oxidant, OsO₄ (often as a 4% solution in water).[6]

-

Reaction Mechanism:

-

The catalytic OsO₄ oxidizes the alkene to a cis-diol, and in the process is reduced to a lower oxidation state (Os(VI)).

-

NMMO then re-oxidizes the reduced osmium species back to OsO₄, regenerating the catalyst for the next cycle.

-

In this step, NMMO is reduced to N-methylmorpholine.

-

-

Stoichiometry: Because the OsO₄ is continuously regenerated, only a small catalytic amount is needed, while NMMO is consumed stoichiometrically as the terminal oxidant.[10]

Caption: Catalytic cycle showing NMMO as a co-oxidant.

Mechanism of Cellulose Dissolution

The ability of NMMO to dissolve cellulose is a physical process driven by its chemical structure, specifically the highly polar N-oxide bond.

Logical Relationship:

-

Cellulose Structure: Cellulose is a polymer of glucose units linked together. In its natural state, it forms a highly crystalline structure stabilized by a dense, three-dimensional network of intermolecular hydrogen bonds. This network makes it insoluble in water and most common solvents.[10]

-

NMMO Interaction: The oxygen atom of the N-oxide group in NMMO is a strong hydrogen bond acceptor.

-

Hydrogen Bond Disruption: When heated (typically above 80 °C), NMMO monohydrate has sufficient thermal energy and chemical affinity to disrupt the existing hydrogen bonds between cellulose chains.[3] It effectively inserts itself between the polymer chains, breaking them apart.

-

Solvation: By replacing the cellulose-cellulose hydrogen bonds with cellulose-NMMO hydrogen bonds, the polymer chains are solvated and a homogeneous solution (dope) is formed.

-

Reprecipitation: This dissolution process is reversible. Diluting the solution with water, a competing hydrogen-bonding solvent, causes the cellulose to reprecipitate as the NMMO is solvated by water, allowing the cellulose chains to re-aggregate.[10]

References

- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]

- 2. N-Methylmorpholine_N-oxide [chemeurope.com]

- 3. atamankimya.com [atamankimya.com]

- 4. hnsincere.com [hnsincere.com]

- 5. The Versatile Solvent: 4-Methylmorpholine N-oxide_Chemicalbook [chemicalbook.com]

- 6. N-Methylmorpholine N-oxide (NMO) [commonorganicchemistry.com]

- 7. Methyl morpholine oxide | C5H11NO2 | CID 82029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Methylmorpholine N-oxide | 7529-22-8 [chemicalbook.com]

- 9. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]

- 10. atamankimya.com [atamankimya.com]

- 11. biosynth.com [biosynth.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. US4748241A - Process for producing aqueous N-methylmorpholine-N-oxide solutions - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. CN110283145B - Preparation method of N-methylmorpholine-N-oxide - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Dissolution of Cellulose Using 4-Methylmorpholine N-oxide (NMMO)

Audience: Researchers, scientists, and drug development professionals involved in polymer chemistry, material science, and drug delivery systems.

Abstract: 4-Methylmorpholine N-oxide (NMMO) is a potent, non-derivatizing direct solvent for cellulose (B213188), forming the basis of the environmentally sustainable Lyocell process.[1] This application note provides a comprehensive protocol for the dissolution of cellulose in an NMMO/water system. It details the underlying mechanism, critical process parameters, a step-by-step experimental procedure, and troubleshooting guidelines. The protocol is designed to enable researchers to produce homogenous, spinnable cellulose solutions ("dope") for applications ranging from fiber manufacturing to the creation of advanced biomaterials.

Mechanism of Cellulose Dissolution

Cellulose is notoriously difficult to dissolve due to its highly structured network of intra- and intermolecular hydrogen bonds.[1] NMMO is an effective solvent because its highly polar N-O covalent bond acts as a strong hydrogen bond acceptor.[2] The dissolution process is not one of chemical derivatization but a physical disruption of this hydrogen bond network.[3]

The process typically involves two stages: swelling and gradual dissolution.[2] Water content is a critical parameter. NMMO monohydrate, which contains approximately 13.3% water by weight, is the most effective form for dissolving cellulose.[4][5] In this state, the NMMO molecules are able to effectively break the hydrogen bonds between cellulose chains and form new ones with the cellulose hydroxyl groups.[3][6] If the water content is too high (e.g., >23%), the water molecules will preferentially form hydrogen bonds with NMMO, preventing it from interacting with and dissolving the cellulose.[4][7]

Caption: Mechanism of NMMO disrupting cellulose hydrogen bonds.

Key Experimental Parameters

Successful dissolution depends on the precise control of several interconnected variables. The optimal ranges for these parameters are summarized below.

| Parameter | Optimal Range | Remarks |

| NMMO Concentration | >76% (w/w) in water | Dissolution power increases significantly above this threshold.[4][8] |

| Water Content | <13.3% (w/w) | Corresponds to NMMO monohydrate. Higher water content inhibits dissolution.[5][9] |

| Temperature | 90°C - 120°C | Balances dissolution kinetics against thermal degradation of NMMO and cellulose.[4] Temperatures above 130°C should be avoided.[10] |

| Cellulose Conc. | 8% - 14% (w/w) | Higher concentrations significantly increase solution viscosity.[4][5] |

| Stabilizers | e.g., 1 wt% Propyl Gallate | Added to inhibit oxidative degradation at high temperatures.[11][12] |

| pH | 7.5 - 8.0 | Can be adjusted with dilute NaOH to minimize degradation.[5] |

The interplay between temperature and NMMO concentration affects the dissolution pathway. Higher temperatures and concentrations lead to a more direct "disintegrating dissolution," while lower values result in a "swelling dissolution" process, which can take more time and energy.[13]

| NMMO Conc. (%) | Temperature (°C) | Dissolution Behavior | Time/Energy Reduction |

| 76% | 110°C | Disintegrating Dissolution | Dissolution time can be reduced by up to 37%.[13] |

| 79% | 105°C | Disintegrating Dissolution | Mechanical energy can be reduced by up to 33%.[13] |

| Lower Conc./Temp. | <100°C | Swelling followed by Dissolution | Slower process with higher energy consumption.[13] |

Detailed Experimental Protocol

This protocol describes the dissolution of cellulose pulp starting from a commercially available 50% aqueous NMMO solution.

Materials:

-

Cellulose pulp (e.g., dissolving grade wood pulp)

-

This compound (NMMO), 50% solution in water

-

Propyl gallate (PG) or other suitable stabilizer

-

Deionized water

Equipment:

-

Jacketed glass reactor with a high-torque mechanical stirrer (anchor or helical ribbon impeller recommended)

-

Heating/cooling circulator

-

Vacuum pump with a cold trap

-

Analytical balance

Workflow Diagram:

Caption: Step-by-step workflow for cellulose dissolution in NMMO.

Procedure:

-

Slurry Preparation:

-

Weigh the desired amount of cellulose pulp and 50% NMMO aqueous solution to achieve the target final cellulose concentration (e.g., 10%).

-

Add the cellulose pulp and NMMO solution to the jacketed reactor.

-

Begin stirring at a moderate speed (e.g., 60-80 rpm) at a temperature of 60-70°C to form a uniform slurry. This initial stage allows the cellulose fibers to swell.[4][14]

-

-

Addition of Stabilizer:

-

Add propyl gallate (typically 0.5-1.0% relative to the cellulose weight) to the slurry to prevent degradation during heating.[11]

-

-

Water Removal:

-

Seal the reactor and connect it to the vacuum pump.

-

Increase the jacket temperature to approximately 95°C and gradually reduce the pressure to <50 mbar.[5]

-

Continue stirring vigorously. Excess water will evaporate from the mixture and be collected in the cold trap. The viscosity of the mixture will increase significantly during this step.

-

This step is complete when the water content is reduced to ~13%, corresponding to an NMMO concentration of ~87% in the solvent phase. The total mass of evaporated water should be monitored.

-

-

Dissolution and Homogenization:

-

Once the target water content is reached, release the vacuum.

-

Increase the jacket temperature to the target dissolution temperature, typically between 110°C and 115°C.[10][13] Caution: Do not exceed 130°C to avoid rapid, exothermic degradation of the NMMO.[10]

-

Continue to stir the highly viscous mixture until all cellulose fibers have dissolved and the solution becomes clear, amber-colored, and free of particles. This can take 1-3 hours depending on the cellulose source and process conditions.

-

-

Cellulose Regeneration (for material preparation):

-

The dissolved cellulose can be regenerated into fibers, films, or other structures.

-

This is achieved by extruding the hot cellulose dope into a coagulation bath containing a non-solvent, typically water or an alcohol/water mixture.[1][15] The NMMO dissolves in the bath, causing the cellulose to precipitate and reform its hydrogen bond network.[16]

-

Safety and Troubleshooting

-

Safety: NMMO can undergo exothermic decomposition at temperatures above 120-130°C, especially in the presence of contaminants.[10][11] Ensure precise temperature control and use stabilizers. Work in a well-ventilated area.

-

Incomplete Dissolution: May be caused by insufficient temperature, insufficient mixing, or excessive water content. Verify the final water content and ensure the stirrer provides adequate shear.

-

Solution Darkening (Yellow/Brown): Indicates degradation of cellulose and/or NMMO. This can be caused by excessive temperature, prolonged heating times, or the absence of stabilizers.

-

High Viscosity: This is inherent to the process. Ensure the stirring motor and impeller are robust enough to handle the high-viscosity dope. Adding a co-solvent like dimethylacetamide (DMAc) can reduce viscosity but may alter the properties of the final regenerated material.[12]

References

- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. trace.tennessee.edu [trace.tennessee.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism of cellulose dissolution in N-methyl morpholine-N-oxide: A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Water Content in N-Methylmorpholine N-Oxide/Cellulose Solutions on Thermodynamics, Structure, and Hydrogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cellulose Fiber with Enhanced Mechanical Properties: The Role of Co-Solvents in Gel-like NMMO System [mdpi.com]

- 13. caod.oriprobe.com [caod.oriprobe.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation Utilizing N-Methylmorpholine N-oxide (NMO) as a Co-oxidant

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric dihydroxylation is a cornerstone of modern organic synthesis, enabling the enantioselective conversion of prochiral olefins into valuable chiral vicinal diols.[1][2] These diols are critical building blocks in the synthesis of numerous pharmaceuticals and complex natural products. The reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. A crucial component of this catalytic system is a co-oxidant, which regenerates the active Os(VIII) species from the reduced Os(VI) form. While the commercially available "AD-mix" formulations often contain potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) as the co-oxidant, N-Methylmorpholine N-oxide (NMO) serves as a highly effective and widely used alternative.[3][4][5]

This document provides detailed application notes, experimental protocols, and comparative data for the use of NMO as a co-oxidant in the Sharpless asymmetric dihydroxylation.

Principle and Mechanism

The Sharpless asymmetric dihydroxylation proceeds via a catalytic cycle that involves the formation of a chiral osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate. Subsequent hydrolysis liberates the chiral diol and the reduced osmium species. The role of NMO is to re-oxidize the osmium from its +6 oxidation state back to the catalytically active +8 state, allowing the cycle to continue with only a substoichiometric amount of the toxic and expensive osmium tetroxide.[2][6]

The choice of chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates the facial selectivity of the dihydroxylation, leading to the formation of the desired enantiomer of the diol.[2]

Quantitative Data Summary

The following table summarizes the performance of the Sharpless asymmetric dihydroxylation using NMO as the co-oxidant for a variety of olefin substrates. This data is intended to provide a comparative overview of expected yields and enantioselectivities.

| Olefin Substrate | Chiral Ligand | Product | Yield (%) | ee (%) |

| (-)-Isopulegol (B1672291) | - (Diastereoselective) | Triol | - | - |

| Generic Olefin | - | Carbonyl Compounds | High | - |

| Styrene | (DHQD)₂PHAL | (R)-1-Phenyl-1,2-ethanediol | - | >95 |

| trans-Stilbene | (DHQD)₂PHAL | (R,R)-1,2-Diphenyl-1,2-ethanediol | 94 | ≥99 |

| 1-Octene | (DHQD)₂PHAL | (R)-1,2-Octanediol | - | - |

| α-Methylstyrene | (DHQD)₂PHAL | (R)-1-Phenyl-1,2-propanediol | - | 86 |

Note: The data presented is a compilation from various sources. Actual results may vary depending on specific reaction conditions and substrate purity.

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation using NMO

This protocol is a general guideline for the asymmetric dihydroxylation of a terminal olefin on a 1 mmol scale.

Materials:

-

Olefin (1 mmol)

-

N-Methylmorpholine N-oxide (NMO), 60% solution in water (1.2 mmol)

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.004 mmol)

-

(DHQD)₂-PHAL (or other suitable chiral ligand) (0.005 mmol)

-

tert-Butanol (B103910) (5 mL)

-

Water (5 mL)

-

Sodium sulfite (B76179) (Na₂SO₃) (1.5 g)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).

-

Add the chiral ligand (e.g., (DHQD)₂-PHAL, 0.005 mmol) and potassium osmate(VI) dihydrate (0.004 mmol). Stir until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the NMO solution (1.2 mmol) to the cooled mixture.

-

Add the olefin (1 mmol) to the reaction mixture.

-

Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Diastereoselective Dihydroxylation of (-)-Isopulegol

This protocol is adapted for the diastereoselective dihydroxylation of a cyclic alkene.[6]

Materials:

-

(-)-Isopulegol (1 mmol)

-

N-Methylmorpholine N-oxide (NMO) (1.5 mmol)

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol, 0.02 mmol)

-

Acetone (B3395972) (10 mL)

-

Water (1 mL)

-

Saturated aqueous solution of sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve (-)-isopulegol (1 mmol) in a mixture of acetone (10 mL) and water (1 mL).

-

To the stirred solution, add NMO (1.5 mmol).

-

Add the osmium tetroxide solution (0.02 mmol) dropwise. The reaction mixture will typically turn dark.

-

Allow the reaction to stir at room temperature for 24 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes until the color lightens.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to yield the crude triol, which can be further purified by chromatography.

Mandatory Visualizations

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation using NMO as the co-oxidant.

Caption: General experimental workflow for the Sharpless asymmetric dihydroxylation with NMO.

References

- 1. Upjohn Dihydroxylation [organic-chemistry.org]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. rroij.com [rroij.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for TPAP Oxidation with N-Methylmorpholine N-oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for the oxidation of alcohols using tetrapropylammonium (B79313) perruthenate (TPAP) as a catalyst and N-Methylmorpholine N-oxide (NMO) as a co-oxidant. This mild and selective oxidation method, often referred to as the Ley-Griffith oxidation, is a valuable tool in organic synthesis, particularly in the context of complex molecule synthesis and drug development due to its high functional group tolerance.[1][2][3][4]

Introduction

The TPAP/NMO oxidation system provides an efficient and selective method for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones.[2][5] The use of catalytic amounts of the expensive and toxic ruthenium-based TPAP, regenerated by the stoichiometric co-oxidant NMO, makes this an attractive and practical alternative to other oxidation methods.[6][7] The reaction is typically carried out under anhydrous conditions to prevent the over-oxidation of aldehydes to carboxylic acids.[6][7] The presence of molecular sieves is often employed to sequester water generated during the reaction, thereby enhancing reaction rates and yields.[5][6]

Reaction Mechanism and Stoichiometry

The catalytic cycle of the TPAP/NMO oxidation involves the oxidation of the alcohol by the Ru(VII) species of TPAP, which is subsequently reduced to a lower oxidation state. The NMO then re-oxidizes the ruthenium species back to its active Ru(VII) state, allowing the catalytic cycle to continue.

Catalytic Cycle Diagram

Caption: Simplified catalytic cycle of the TPAP/NMO oxidation of a primary alcohol.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the TPAP/NMO oxidation of various alcohol substrates.

Table 1: Oxidation of Primary Alcohols to Aldehydes

| Substrate | TPAP (mol%) | NMO (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Octanol | 5 | 1.5 | CH₂Cl₂ | 23 | 2 | 92 | J. Org. Chem. 1993, 58, 2899 |

| Geraniol | 5 | 1.5 | CH₂Cl₂ | 23 | 0.5 | 95 | Synthesis 1994, 639 |

| Cinnamyl alcohol | 5 | 1.5 | CH₂Cl₂ | 0 | 0.25 | 98 | Synthesis 1994, 639 |

| Benzyl alcohol | 5 | 1.5 | CH₂Cl₂ | 23 | 1 | 94 | Synthesis 1994, 639 |

Table 2: Oxidation of Secondary Alcohols to Ketones

| Substrate | TPAP (mol%) | NMO (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Octanol | 5 | 1.5 | CH₂Cl₂ | 23 | 3 | 91 | Synthesis 1994, 639 |

| Cyclohexanol | 5 | 1.5 | CH₂Cl₂ | 23 | 1 | 96 | Synthesis 1994, 639 |

| trans-2-Phenyl-1-cyclohexanol | ~7.7 | ~2.3 | CH₂Cl₂ | RT | 15 | 87 | [8] |

| Menthol | 5 | 1.5 | CH₂Cl₂ | 23 | 4 | 93 | Synthesis 1994, 639 |

Experimental Protocols

General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Primary alcohol

-

Tetrapropylammonium perruthenate (TPAP)

-

N-Methylmorpholine N-oxide (NMO)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

4 Å molecular sieves (powdered and activated)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Silica (B1680970) gel for chromatography

Procedure:

-

To a stirred suspension of the primary alcohol (1.0 equiv.) and 4 Å molecular sieves (500 mg per mmol of alcohol) in anhydrous dichloromethane, add N-Methylmorpholine N-oxide (1.5 equiv.).[5]

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add tetrapropylammonium perruthenate (0.05 equiv.) in one portion.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 1-4 hours.[5]

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of silica gel to remove the ruthenium byproducts and excess NMO.[5][9]

-

Wash the silica gel pad with additional dichloromethane or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Work-up Procedure Variations

-

For some substrates, a work-up involving washing the reaction mixture with a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) can be employed to reduce excess NMO.[5][9]

-

A wash with a 5% aqueous copper sulfate (B86663) solution can also be effective in some cases.[5]

Applications in Drug Development

The mild and highly selective nature of the TPAP/NMO oxidation makes it a valuable tool in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[7] Its broad functional group tolerance allows for the oxidation of alcohols in the presence of sensitive moieties such as epoxides, silyl (B83357) ethers, and various protecting groups, which is crucial in multi-step syntheses.[1] This methodology has been employed in the synthesis of various natural products and their analogues with potential therapeutic applications.

Safety and Handling Precautions

-

TPAP is toxic and should be handled with care in a well-ventilated fume hood. [7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

NMO is hygroscopic and should be stored in a desiccator.

-

The reaction can be exothermic, especially on a larger scale. [7] For reactions involving multigram quantities of starting material, it is advisable to add the TPAP portionwise and to cool the reaction mixture in an ice bath.[5]

-

Ruthenium residues must be carefully removed from the final product, especially for pharmaceutical applications. [7]

Experimental Workflow Diagram

Caption: A typical experimental workflow for TPAP/NMO oxidation.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. youtube.com [youtube.com]

- 3. Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis [organic-chemistry.org]

- 4. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Tetrapropylammonium perruthenate - Wikipedia [en.wikipedia.org]

- 7. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]

- 8. TCI Practical Example: Oxidation of a Hydroxy Group Using TPAP | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

Application of N-Methylmorpholine N-oxide (NMMO) in the Lyocell Process for Fiber Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lyocell process represents a significant advancement in the production of regenerated cellulose (B213188) fibers, offering a more environmentally benign alternative to the traditional viscose process. This is primarily due to the use of N-Methylmorpholine N-oxide (NMMO), a recyclable, non-toxic organic solvent that directly dissolves cellulose pulp without the need for derivatization. The resulting Lyocell fibers exhibit high tenacity, excellent absorbency, and a smooth surface, making them suitable for a wide range of applications in textiles and beyond.